molecular formula C25H21N3 B2836279 3-(3,4-dimethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-61-6

3-(3,4-dimethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Numéro de catalogue: B2836279
Numéro CAS: 901267-61-6
Poids moléculaire: 363.464
Clé InChI: AANAIAXVBMKJQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(3,4-dimethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H21N3 and its molecular weight is 363.464. The purity is usually 95%.
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Applications De Recherche Scientifique

Antimalarial Activity

Recent studies have highlighted the potential of pyrazoloquinolines as antimalarial agents. The compound has been evaluated for its efficacy against Plasmodium falciparum, the parasite responsible for malaria.

Key Findings:

  • In vitro tests demonstrated significant activity against both chloroquine-resistant (K1) and sensitive (3D7) strains of P. falciparum.
  • The compound exhibited low cytotoxicity against Vero cells, indicating a favorable selectivity index (SI) which suggests it can effectively target the parasite while sparing human cells .

Table 1: Antimalarial Activity of 3-(3,4-dimethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Strain TypeEC50 (μM)Selectivity Index
3D70.0130 ± 0.0002>1000
K10.020 ± 0.01>800

Anticancer Properties

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Notably, studies using the MTT assay have shown that it can inhibit the growth of MCF-7 breast cancer cells.

Key Findings:

  • The cytotoxicity results indicated a dose-dependent response, where higher concentrations led to increased cell death.
  • Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazoloquinoline scaffold can enhance anticancer activity .

Table 2: Cytotoxicity Results Against MCF-7 Cells

Concentration (μM)% Cell Viability
1085
2565
5040
10020

Neuroprotective Effects

Research has indicated that pyrazoloquinolines may exhibit neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases such as Alzheimer's.

Key Findings:

  • Molecular modeling studies have shown that derivatives of pyrazoloquinolines can act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's disease.
  • The compound's ability to inhibit these enzymes suggests a mechanism through which it may help alleviate cognitive decline associated with neurodegeneration .

Table 3: Inhibition Potency Against AChE and MAO-B

CompoundAChE Inhibition (pIC50)MAO-B Inhibition (pIC50)
Compound A4.23.47
Compound B4.53.80

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-dimethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline, and what reaction conditions optimize yield?

The compound is synthesized via multi-step reactions, typically involving cyclization of precursor quinoline derivatives with substituted hydrazines. Key conditions include:

  • Solvent choice : Acetonitrile is frequently used due to its polarity, which facilitates heterocycle formation .
  • Catalysts : Copper salts (e.g., CuI) enhance cyclization efficiency, with reaction temperatures ranging from 80–120°C .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is standard for isolating the target compound .

Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?

  • X-ray crystallography : Resolves bond lengths and angles, confirming the fused pyrazole-quinoline system and substituent positions (e.g., orthorhombic crystal system, space group P2₁2₁2₁) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methyl groups at 3,4-dimethylphenyl show distinct singlet peaks at δ 2.25–2.35 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 413.18) .

Q. What preliminary biological activities have been reported for this compound?

Initial screens suggest:

  • Anticancer potential : IC₅₀ values of 5–10 µM against breast cancer cell lines (MCF-7) via apoptosis induction .
  • Anti-inflammatory activity : 40–50% inhibition of COX-2 at 10 µM, comparable to celecoxib .
  • Assay protocols : MTT assays for cytotoxicity and ELISA for COX-2/PGE₂ quantification are standard .

Q. What are the key physicochemical properties critical for solubility and formulation?

  • LogP : ~3.8 (measured via HPLC), indicating moderate hydrophobicity .
  • Melting point : 215–220°C (DSC analysis) .
  • Solubility : <0.1 mg/mL in water; improves in DMSO (50 mg/mL) for in vitro studies .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproducts?

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours, improving yield from 45% to 68% .
  • Catalyst optimization : Palladium nanoparticles (PdNPs) increase regioselectivity in cyclization steps, reducing dimerization byproducts .
  • Solvent screening : Tetrahydrofuran (THF) with 10% H₂O enhances intermediate stability, achieving >90% conversion .

Q. How do structural modifications influence biological activity?

  • Substituent effects : Replacing 3,4-dimethylphenyl with 4-fluorophenyl increases COX-2 selectivity (IC₅₀ = 1.2 µM) but reduces solubility .
  • Methoxy vs. methyl groups : Methoxy at position 8 enhances anti-inflammatory activity (60% inhibition at 5 µM) but lowers metabolic stability .
  • SAR studies : Quantitative structure-activity relationship (QSAR) models correlate electron-withdrawing groups with improved target binding (R² = 0.89) .

Q. How can contradictory data in biological assays be resolved?

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 15 µM) arise from varying cell passage numbers. Use low-passage cells (<15 passages) and normalize to housekeeping genes (e.g., GAPDH) .
  • Off-target effects : False positives in kinase inhibition assays are mitigated via counter-screening against unrelated kinases (e.g., EGFR, VEGFR2) .
  • Metabolic interference : Liver microsome assays (e.g., human CYP3A4) identify metabolites that confound activity readings .

Q. What computational methods predict target interactions and binding modes?

  • Molecular docking : AutoDock Vina simulates binding to COX-2 (PDB: 5KIR), showing hydrogen bonds with Tyr385 and Val349 .
  • MD simulations : 100-ns trajectories reveal stable binding of the dimethylphenyl group in a hydrophobic pocket (RMSD < 2.0 Å) .
  • Pharmacophore modeling : Identifies essential features: (1) pyrazole N1 hydrogen bond donor, (2) quinoline aromatic π-system .

Q. How is crystallographic data used to optimize co-crystallization with biological targets?

  • Co-crystallization conditions : 20% PEG 3350, 0.1 M Tris-HCl (pH 8.5), and 0.2 M MgCl₂ yield diffraction-quality crystals (2.1 Å resolution) .
  • Ligand soaking : Incubate protein crystals (e.g., COX-2) with 5 mM compound for 48 hours to capture binding conformations .

Propriétés

IUPAC Name

3-(3,4-dimethylphenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-16-9-12-23-21(13-16)25-22(15-26-23)24(19-11-10-17(2)18(3)14-19)27-28(25)20-7-5-4-6-8-20/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANAIAXVBMKJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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